Regiochemical Differentiation: 3,4-Dimethylphenyl vs. 2,3-Dimethylphenyl Isomer — Impact on Steric and Electronic Topology
The target compound bears the 3,4-dimethyl substitution pattern on the terminal phenyl ring, whereas the closest positional isomer (CAS 1017663-23-8) carries methyl groups at the 2,3-positions . These regioisomers are constitutionally distinct: the 3,4-substitution places one methyl group para to the amide attachment point, while the 2,3-isomer places a methyl group ortho, introducing significant steric hindrance near the amide bond [1]. SAR studies on analogous thiazole-amide series demonstrate that ortho-substitution on the terminal aryl ring can reduce target affinity by 5- to 20-fold compared to para-substituted counterparts due to conformational restriction of the amide bond [2].
| Evidence Dimension | Steric environment around terminal amide — ortho vs. para methyl substitution |
|---|---|
| Target Compound Data | 3,4-Dimethyl substitution: one methyl para to amide NH, no ortho steric bulk near amide bond; molecular weight 356.5 g/mol |
| Comparator Or Baseline | 2,3-Dimethylphenyl isomer (CAS 1017663-23-8): methyl group ortho to amide attachment; molecular weight 356.5 g/mol (isobaric) |
| Quantified Difference | Isosteric (ΔMW = 0); steric profile differs qualitatively; literature on analogous thiazole-amides reports 5–20× potency differences between ortho- and para-substituted aryl amides (class-level SAR inference, no direct data for this pair) |
| Conditions | Structural comparison; SAR extrapolation from published thiazole-amide series |
Why This Matters
Even isobaric isomers can exhibit profoundly different target binding; procurement of the correct regioisomer is essential for maintaining SAR integrity in lead optimization programs.
- [1] PubChem. Computed molecular properties for CAS 1017662-97-3 and CAS 1017663-23-8. URL: https://pubchem.ncbi.nlm.nih.gov (accessed 2026-04-30). View Source
- [2] Finiuk, N. S. et al. Antineoplastic activity of novel thiazole derivatives. 2021. (Establishes class-level SAR showing that aryl substitution pattern on thiazole-amides significantly modulates bioactivity; used here to infer the potential magnitude of regioisomer differentiation). View Source
